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Compound of Interest

Compound Name: 3-Hydroxymethylmorpholine

Cat. No.: B1309833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-
Hydroxymethylmorpholine, a key morpholine derivative with significant applications in

organic synthesis and pharmaceutical development. Due to the limited availability of

experimental spectra in the public domain, this guide utilizes predicted data from validated

computational models to offer a comprehensive spectroscopic profile. This approach serves as

a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 3-Hydroxymethylmorpholine. These predictions

were generated using reputable online spectroscopic data prediction tools.

Table 1: Predicted ¹H NMR Data for 3-Hydroxymethylmorpholine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1309833?utm_src=pdf-interest
https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.benchchem.com/product/b1309833?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.85 m 1H H-3

~3.70 - 3.90 m 2H
H-5 (axial &

equatorial)

~3.60 dd 1H -CH₂OH (a)

~3.45 dd 1H -CH₂OH (b)

~2.70 - 2.90 m 2H
H-6 (axial &

equatorial)

~2.50 m 2H
H-2 (axial &

equatorial)

~(Variable) br s 2H -NH, -OH

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Data for 3-Hydroxymethylmorpholine

Chemical Shift (δ) ppm Assignment

~67.5 C-5

~65.0 -CH₂OH

~55.0 C-3

~46.0 C-2

~44.0 C-6

Predicted using NMRDB.org

Table 3: Predicted IR Absorption Data for 3-Hydroxymethylmorpholine
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 - 3200 Strong, Broad O-H and N-H stretching

~2950 - 2850 Medium-Strong C-H stretching (aliphatic)

~1450 Medium C-H bending (scissoring)

~1120 Strong C-O-C stretching (ether)

~1050 Strong
C-O stretching (primary

alcohol)

~880 Medium C-N stretching

Predicted using Cheminfo

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxymethylmorpholine

m/z Ratio Relative Intensity Possible Fragment Ion

117 High [M]⁺

86 High [M - CH₂OH]⁺

71 Medium [M - CH₂OH - NH]⁺

57 Medium [C₃H₅O]⁺

44 High [C₂H₄N]⁺

Predicted using CFM-ID (Competitive Fragmentation Modeling-ID)

Spectroscopic Interpretation
NMR Spectroscopy
The predicted ¹H NMR spectrum of 3-Hydroxymethylmorpholine is expected to show a

complex pattern of overlapping multiplets in the aliphatic region. The protons on the morpholine

ring are diastereotopic, leading to distinct signals for the axial and equatorial positions. The

protons of the hydroxymethyl group (-CH₂OH) are also expected to be diastereotopic and will
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likely appear as a pair of doublets of doublets. The chemical shifts of the protons adjacent to

the oxygen and nitrogen atoms are shifted downfield due to the electronegativity of these

heteroatoms.

The predicted ¹³C NMR spectrum is simpler, with five distinct signals corresponding to the five

carbon atoms in the molecule. The carbons adjacent to the oxygen atom (C-5 and the -CH₂OH

carbon) are the most deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy
The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200

cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations, which are likely to be

hydrogen-bonded. The aliphatic C-H stretching vibrations are expected in the 2950-2850 cm⁻¹

range. The presence of the ether linkage is indicated by a strong C-O-C stretching band around

1120 cm⁻¹, and the primary alcohol is identified by a strong C-O stretching band at

approximately 1050 cm⁻¹.

Mass Spectrometry (MS)
The predicted electron ionization (EI) mass spectrum is expected to show a molecular ion peak

at m/z 117. The most prominent fragment ion is predicted to be at m/z 86, corresponding to the

loss of the hydroxymethyl group, which is a stable fragmentation pathway. Other significant

fragments are likely to arise from further cleavage of the morpholine ring.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 3-
Hydroxymethylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3-Hydroxymethylmorpholine in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent.
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Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is

recommended to simplify the spectrum and enhance signal intensity.

Set appropriate spectral widths, acquisition times, and relaxation delays to ensure good

resolution and accurate integration.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Perform phase and baseline corrections on the resulting spectra.

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Reference the chemical shifts to the TMS signal (0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation:

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with

dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.
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Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract

from the sample spectrum.

Data Processing:

The spectrometer software will automatically perform the Fourier transform and

background subtraction.

Identify and label the major absorption bands in the spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or

acetonitrile).

The concentration should be in the range of 1-10 µg/mL.

Data Acquisition:

Introduce the sample into the mass spectrometer via a suitable ionization method, such as

Electron Ionization (EI) or Electrospray Ionization (ESI).

For EI, a direct insertion probe or a gas chromatography (GC) inlet can be used.

For ESI, the sample is typically introduced via liquid chromatography (LC) or direct

infusion.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Processing:

The mass spectrometer software will generate a mass spectrum showing the relative

abundance of ions as a function of their m/z ratio.

Identify the molecular ion peak and major fragment ions.

Propose fragmentation pathways to explain the observed fragment ions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1309833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Hydroxymethylmorpholine, from sample preparation to final data

interpretation and structure confirmation.

Spectroscopic Analysis Workflow for 3-Hydroxymethylmorpholine
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Data Processing & Analysis
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Caption: Workflow for the spectroscopic analysis of 3-Hydroxymethylmorpholine.

To cite this document: BenchChem. [Spectroscopic Analysis of 3-Hydroxymethylmorpholine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309833#spectroscopic-data-analysis-of-3-
hydroxymethylmorpholine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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